NK1 Receptor Affinity: Differentiated Antagonist Potency Compared to Clinical Benchmark Aprepitant
The compound demonstrates high-affinity antagonist activity for the human NK1 receptor, with a measured Ki of 6.40 nM in an aequorin luminescence assay using CHO-K1 cells [1]. This affinity is comparable to the clinically approved NK1 antagonist aprepitant, which has a reported Ki of 3 nM for the same receptor . This quantitative data positions 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine as a potent NK1 ligand within the same order of magnitude as a benchmark therapeutic, underscoring its potential as a lead scaffold for developing novel antiemetic or analgesic agents.
| Evidence Dimension | NK1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Aprepitant (Clinical NK1 antagonist), Ki = 3 nM |
| Quantified Difference | 2.13-fold lower affinity than aprepitant (6.40 nM vs. 3 nM) |
| Conditions | Target Compound: Human NK1 receptor expressed in CHO-K1 cells, assessed by an aequorin luminescence assay based on Schild's plot analysis. Comparator: Human NK1 receptor, assay conditions not specified in source. |
Why This Matters
This quantitative evidence of potent NK1 receptor binding (Ki in low nM range) validates the compound's utility as a high-affinity pharmacological tool or a lead structure for medicinal chemistry programs targeting the NK1 receptor, providing a specific and measurable advantage over uncharacterized or lower-affinity pyrazole analogs.
- [1] BindingDB. (n.d.). BDBM50070377 CHEMBL3408519. Retrieved April 20, 2026. View Source
